Cas no 899391-19-6 (6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one)

6-Chloro-7-methyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic chromenone derivative featuring a chloro-methyl substitution pattern and a 4-methylpiperazinylmethyl moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural framework, which is often associated with biological activity, particularly in kinase inhibition and receptor modulation. The presence of the 4-methylpiperazine group enhances solubility and potential interactions with target proteins, while the chloro and methyl substituents may influence electronic and steric properties. Its well-defined structure makes it a valuable intermediate for further derivatization in drug discovery and pharmacological research.
6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one structure
899391-19-6 structure
Product Name:6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one
CAS No:899391-19-6
MF:C16H19ClN2O2
MW:306.787263154984
CID:5424999
Update Time:2025-05-25

6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
    • 2H-1-Benzopyran-2-one, 6-chloro-7-methyl-4-[(4-methyl-1-piperazinyl)methyl]-
    • 6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one
    • Inchi: 1S/C16H19ClN2O2/c1-11-7-15-13(9-14(11)17)12(8-16(20)21-15)10-19-5-3-18(2)4-6-19/h7-9H,3-6,10H2,1-2H3
    • InChI Key: UOYMMMBMKPLQQD-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC(C)=C(Cl)C=C2C(CN2CCN(C)CC2)=C1

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Additional information on 6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one

6-Chloro-7-Methyl-4-(4-Methylpiperazin-1-yl)Methyl-2H-Chromen-2-One: A Comprehensive Overview

The compound with CAS No 899391-19-6, known as 6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its complex structure, which includes a chromenone backbone, a piperazine ring, and various substituents that confer unique chemical properties. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.

The chromenone framework of this compound is a key structural element, as it provides a rigid and planar surface that can facilitate interactions with biological targets. The presence of the chlorine substituent at the sixth position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. Similarly, the methyl group at the seventh position adds steric bulk, potentially influencing the molecule's bioavailability and pharmacokinetics. The 4-methylpiperazine moiety is another critical feature, as it contributes to the molecule's ability to form hydrogen bonds and interact with protein binding sites.

Recent research has focused on optimizing the synthesis of 6-chloro-7-methyl-4-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one to enhance its purity and yield. Novel synthetic routes have been developed, leveraging advanced catalytic systems and green chemistry principles. These advancements have not only improved the scalability of production but also reduced the environmental footprint associated with its manufacture.

In terms of biological activity, this compound has demonstrated promising results in preclinical studies. It has been shown to exhibit selective inhibition against certain kinases, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate cellular signaling pathways has opened up avenues for exploring its role in treating neurodegenerative diseases and inflammatory conditions.

The structural versatility of 6-chloro-7-methyl-4-(4-methylpiperazin-1-yllmethyl)-2H-chromenone also makes it an attractive scaffold for further chemical modifications. Researchers are actively investigating analogs with different substituents to expand its pharmacological profile and improve its therapeutic index. For instance, variations in the piperazine ring or the addition of other functional groups are being explored to enhance solubility, stability, and target specificity.

From a materials science perspective, this compound has shown potential as a building block for advanced materials such as organic semiconductors and stimuli-responsive polymers. Its electronic properties and ability to form supramolecular assemblies make it a valuable component in nanotechnology applications.

In conclusion, 6-chloro-7-methyl--methyl-piperazinylmethylene chromanone (CAS No 899391-) represents a versatile and promising molecule with applications spanning drug discovery and materials science. Ongoing research continues to unlock its full potential, paving the way for innovative solutions in these fields.

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